molecular formula C4H13N5O2 B7796155 N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide

N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide

Cat. No.: B7796155
M. Wt: 163.18 g/mol
InChI Key: HMRRJTFDJAVRMR-UHFFFAOYSA-N
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Description

acetonitrile . Acetonitrile is a colorless liquid with a sweet, ether-like odor. It is the simplest organic nitrile and is widely used as a solvent in the purification of butadiene in refineries. It is also used in the manufacture of pharmaceuticals, perfumes, and rubber products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetonitrile is primarily produced as a byproduct in the manufacture of acrylonitrile. The process involves the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to produce acrylonitrile, acetonitrile, and hydrogen cyanide. The reaction conditions typically involve temperatures of 400-500°C and pressures of 1-2 atm.

Industrial Production Methods

In industrial settings, acetonitrile is separated from the reaction mixture by distillation. The crude acetonitrile is then purified through additional distillation steps to remove impurities such as water, acetone, and other organic compounds.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile undergoes various chemical reactions, including:

    Oxidation: Acetonitrile can be oxidized to produce acetic acid and hydrogen cyanide.

    Reduction: It can be reduced to ethylamine.

    Substitution: Acetonitrile can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium amide or organolithium compounds are commonly employed.

Major Products Formed

    Oxidation: Acetic acid and hydrogen cyanide.

    Reduction: Ethylamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Acetonitrile is extensively used in scientific research due to its unique properties:

    Chemistry: It is a popular solvent in high-performance liquid chromatography (HPLC) due to its low viscosity and high elution strength.

    Biology: Acetonitrile is used in the extraction and purification of proteins and peptides.

    Medicine: It serves as a solvent in the synthesis of pharmaceuticals.

    Industry: Acetonitrile is used in the production of synthetic fibers, rubber products, and pesticides.

Mechanism of Action

Acetonitrile acts primarily as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reaction to occur. Its relatively high dielectric constant and ability to dissolve a wide range of compounds make it an effective solvent in many applications.

Comparison with Similar Compounds

Similar Compounds

    Methanol: Another common solvent with similar properties but lower boiling point.

    Ethanol: Widely used solvent with higher boiling point and different polarity.

    Dimethyl sulfoxide (DMSO): A polar aprotic solvent with higher boiling point and different solvent properties.

Uniqueness

Acetonitrile is unique due to its combination of low viscosity, high elution strength, and ability to dissolve a wide range of organic and inorganic compounds. This makes it particularly valuable in applications such as HPLC and protein purification, where other solvents may not perform as effectively.

Properties

IUPAC Name

N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRRJTFDJAVRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN)N(N=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN(CCN)N(N=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide
Reactant of Route 2
N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide
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N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide
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N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide
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N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide
Reactant of Route 6
N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide

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